

Spectroscopic analysis for confirming the structure of Chromium(III) acetate hydroxide

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Compound of Interest

Compound Name: Chromium(III) acetate hydroxide

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A Comparative Guide to the Spectroscopic Analysis of Chromium(III) Acetate Hydroxide

For Researchers, Scientists, and Drug Development Professionals

Confirming the intricate structure of metallo-organic compounds is a critical step in chemical synthesis and drug development. For complexes like **Chromium(III) acetate hydroxide**, a combination of spectroscopic techniques is essential to elucidate the coordination environment of the chromium centers and the binding modes of the acetate and hydroxide ligands. This guide provides a comparative analysis of spectroscopic data for **Chromium(III) acetate hydroxide** against two common chromium(III) compounds: the simple inorganic salt, Chromium(III) chloride hexahydrate, and the chelate complex, tris(acetylacetonato)chromium(III).

Structural Confirmation Using Spectroscopic Techniques

The structural identity of **Chromium(III) acetate hydroxide**, often formulated as $[\text{Cr}_3(\mu_3\text{-O})(\mu_2\text{-CH}_3\text{COO})_6(\text{H}_2\text{O})_3]^+$, is distinguished by its trinuclear core where three chromium(III) ions are bridged by a central oxygen atom and six acetate ligands. This complex structure gives rise to a unique spectroscopic fingerprint that can be compared with simpler chromium compounds to confirm its synthesis and purity.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups within a molecule. For **Chromium(III) acetate hydroxide**, it is particularly useful for observing the coordination of the acetate and hydroxide ligands to the chromium centers.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

- **Sample Preparation:** Dry the solid sample of the chromium complex and spectroscopic grade Potassium Bromide (KBr) in an oven at 110°C to remove residual moisture.
- **Grinding:** In an agate mortar, grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr. Ensure a fine, homogeneous mixture is obtained.
- **Pellet Formation:** Transfer the powdered mixture to a pellet die. Place the die in a hydraulic press and apply a pressure of 7-10 tons to form a thin, transparent or translucent pellet.
- **Data Acquisition:** Place the KBr pellet in the sample holder of an FTIR spectrometer.
- **Spectral Collection:** Record the spectrum in the mid-IR range (typically 4000-400 cm^{-1}). Collect a background spectrum of a pure KBr pellet and subtract it from the sample spectrum to eliminate interference from atmospheric CO_2 and H_2O .

Comparative FTIR Data

Vibrational Mode	Chromium(III) acetate hydroxide (cm ⁻¹)	Chromium(III) chloride hexahydrate (cm ⁻¹)	tris(acetylacetonato) chromium(III) (cm ⁻¹)
O-H Stretch (coordinated/lattice H ₂ O)	~3400 (broad)	~3400 (broad)	N/A
C-H Stretch (acetate/acac)	~2930	N/A	~2920, 2970
C=O Stretch (asymmetric, acetate)	~1580	N/A	N/A
C-O Stretch (symmetric, acetate)	~1440	N/A	N/A
C=O / C=C Stretch (acac ring)	N/A	N/A	~1575, 1524[1][2]
Cr-O Stretch	~660	N/A	~460, 600-700
O-H Bend (H ₂ O)	~1620	~1620	N/A

Note: The exact peak positions can vary slightly based on the specific sample and instrument conditions.

The FTIR spectrum of **Chromium(III) acetate hydroxide** is characterized by strong bands corresponding to the carboxylate stretches of the acetate ligands. The separation between the asymmetric (ν_{asym}) and symmetric (ν_{sym}) C-O stretching frequencies ($\Delta\nu$) is indicative of the acetate coordination mode. In contrast, the spectrum of Chromium(III) chloride hexahydrate is dominated by broad absorptions from the coordinated water molecules.

Tris(acetylacetonato)chromium(III) displays characteristic bands for the C=O and C=C vibrations of the acetylacetonate ligand, which are shifted upon coordination to the chromium ion.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the d-orbitals of the transition metal ion. For octahedral Cr(III) complexes (a d^3 ion), two spin-allowed d-d transitions are typically observed.

Experimental Protocol: UV-Vis Spectroscopy

- **Solvent Selection:** Choose a suitable solvent in which the complex is soluble and that does not absorb in the region of interest (e.g., deionized water, ethanol).
- **Solution Preparation:** Prepare a stock solution of the chromium complex of a known concentration. Perform serial dilutions to obtain a series of solutions with concentrations that will yield absorbances in the range of 0.1 to 1.0 absorbance units.
- **Instrument Setup:** Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent to be used as a reference (blank).
- **Data Acquisition:** Record the absorption spectrum of each solution over a wavelength range of approximately 300-800 nm.
- **Data Analysis:** Identify the wavelengths of maximum absorbance (λ_{\max}).

Comparative UV-Vis Data

Complex	Solvent	λ_{\max} 1 (nm)	λ_{\max} 2 (nm)
Chromium(III) acetate hydroxide	Water	~410	~570
Chromium(III) chloride hexahydrate ($[\text{Cr}(\text{H}_2\text{O})_6]^{3+}$)	Water	~400-423[3]	~575-580[4][5]
tris(acetylacetonato)chromium(III)	Ethanol	~330	~560[6]

The UV-Vis spectrum of an aqueous solution of **Chromium(III) acetate hydroxide** shows two main absorption bands that are characteristic of octahedral Cr(III) complexes. These bands are very similar to those observed for the hexaaquachromium(III) ion, $[\text{Cr}(\text{H}_2\text{O})_6]^{3+}$, which is the species present when Chromium(III) chloride is dissolved in water.[4] This indicates a similar

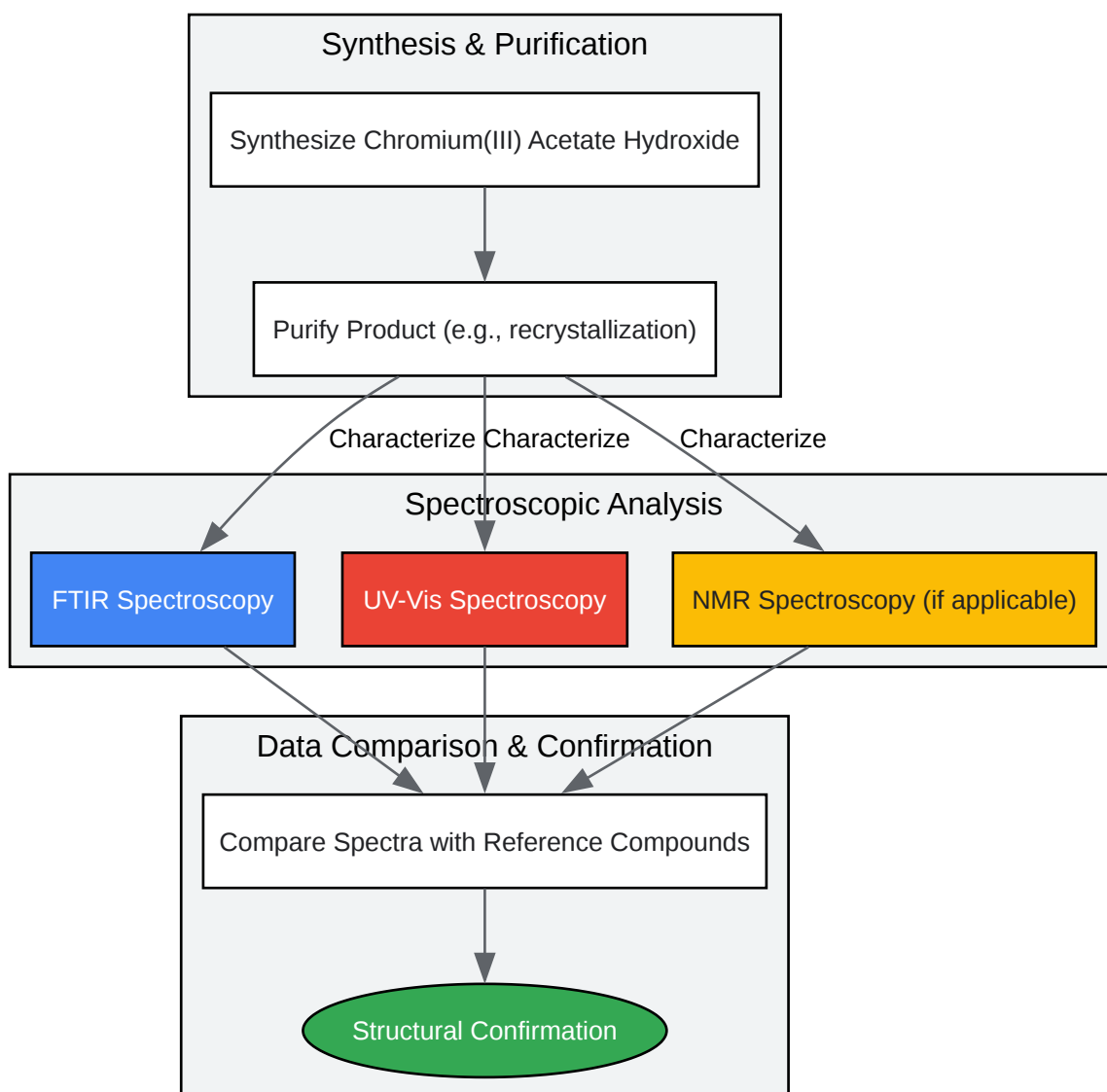
octahedral coordination environment around the chromium centers. The spectrum of tris(acetylacetonato)chromium(III) also shows the characteristic d-d transitions, though the positions and intensities of the bands are influenced by the different ligand field strength of the acetylacetonate ligand compared to water.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR is a cornerstone of structural elucidation for organic molecules, its application to Chromium(III) complexes is challenging. The Cr(III) ion is paramagnetic, having three unpaired electrons. This paramagnetism leads to significant broadening and large chemical shifts of the NMR signals of nearby nuclei, often rendering the spectra difficult to interpret or even undetectable with standard NMR techniques. For this reason, NMR is not typically the primary method for routine structural confirmation of **Chromium(III) acetate hydroxide**.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic confirmation of the structure of a synthesized chromium complex.



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Caption: Experimental workflow for the synthesis and structural confirmation of **Chromium(III) acetate hydroxide**.

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